molecular formula C8H4N4O B14178010 5H-imidazo[4,5-f]benzimidazol-2-one CAS No. 876500-71-9

5H-imidazo[4,5-f]benzimidazol-2-one

Cat. No.: B14178010
CAS No.: 876500-71-9
M. Wt: 172.14 g/mol
InChI Key: GOKMHPHYGUSMLH-UHFFFAOYSA-N
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Description

5H-imidazo[4,5-f]benzimidazol-2-one: is a heterocyclic compound that features a fused ring system combining imidazole and benzimidazole moieties. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the benzimidazole ring is a core structure in several pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-imidazo[4,5-f]benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with glyoxal, followed by cyclization with formic acid or other suitable reagents. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and other advanced techniques can also be employed to optimize reaction times and conditions .

Chemical Reactions Analysis

Types of Reactions: 5H-imidazo[4,5-f]benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: 5H-imidazo[4,5-f]benzimidazol-2-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in inhibiting certain enzymes involved in disease pathways .

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Its ability to interact with DNA and proteins makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties .

Mechanism of Action

The mechanism of action of 5H-imidazo[4,5-f]benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of anticancer activity, it may induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 5H-imidazo[4,5-f]benzimidazol-2-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, making it a valuable scaffold in drug discovery and materials science .

Properties

CAS No.

876500-71-9

Molecular Formula

C8H4N4O

Molecular Weight

172.14 g/mol

IUPAC Name

5H-imidazo[4,5-f]benzimidazol-2-one

InChI

InChI=1S/C8H4N4O/c13-8-11-6-1-4-5(10-3-9-4)2-7(6)12-8/h1-3H,(H,9,10)

InChI Key

GOKMHPHYGUSMLH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=NC(=O)N=C31)N=CN2

Origin of Product

United States

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